Jolkinolide E

Description

Historical Context and Initial Discovery of Jolkinolide E

Jolkinolide E is a natural compound that has been isolated from plants belonging to the Euphorbia genus. While specific details regarding the absolute initial discovery date and the pioneering researchers for Jolkinolide E itself are not extensively documented in the provided sources, related diterpenoids from Euphorbia fischeriana, such as Jolkinolide B, have been studied since the 1970s. mdpi.comsemanticscholar.org Jolkinolide E has been reported as being isolated from the roots of Euphorbia rapulum. medchemexpress.com It has also been isolated from the herbs of Stellera chamaejasme and the aerial parts of Euphorbia chrysocoma, marking its first isolation from these specific plants in some reports. chemfaces.com Another source indicates its isolation from Clinopodium bolivianum. mdpi.comresearchgate.net The isolation process typically involves solvent extraction from plant material, followed by purification techniques such as chromatography. chemfaces.com

Classification and Structural Features of Jolkinolide E within Euphorbia Diterpenoids

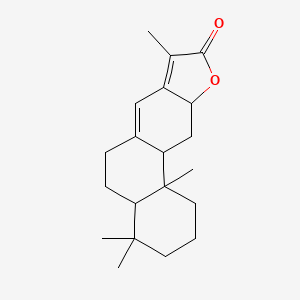

Jolkinolide E is classified as a diterpenoid lactone. biosynth.com More specifically, it is described as a casbane diterpenoid medchemexpress.com and an ent-abietane type diterpenoid. diva-portal.org Diterpenoids from Euphorbia species exhibit diverse skeletal types, including ent-abietane, casbane, and others. mdpi.comsemanticscholar.orgresearchgate.net

The chemical structure of Jolkinolide E has the molecular formula C₂₀H₂₈O₂ and a molecular weight of approximately 300.4 g/mol or 300.44. medchemexpress.combiosynth.com It possesses a tetracyclic skeleton. researchgate.net Structural comparisons with related compounds suggest that Jolkinolide E features an epoxide at the C-8/C-14 positions and a hydroxyl group at C-7, displaying a distinct oxygenation pattern compared to analogs like Jolkinolide A. Its structure within the ent-abietane framework includes trans-A/B and cis-B/C ring junctions. diva-portal.org

Significance of Jolkinolide E as a Bioactive Natural Product in Preclinical Studies

Jolkinolide E is recognized as a bioactive compound with diverse biofunctional properties explored in preclinical studies. biosynth.com Research has focused on its potential therapeutic applications. biosynth.com

Key preclinical findings regarding Jolkinolide E's bioactivity include:

Anti-inflammatory activity: Jolkinolide E has demonstrated the ability to modulate inflammatory pathways. biosynth.com Studies indicate it can inhibit key signaling proteins such as NF-κB, which plays a crucial role in inflammatory responses. mdpi.comresearchgate.netbiosynth.com It has also been shown to inhibit the release of inflammatory mediators like NOS and TNF-α. diva-portal.org

Anticancer potential: Preclinical studies have explored the anticancer potential of Jolkinolide E. biosynth.com It has shown weak selective activity against certain cancer cell lines, including HepG2, MCF-7, and C6 cells. medchemexpress.com Research indicates its ability to induce apoptosis in certain cancer cell lines. biosynth.com

Antibacterial activity: Jolkinolide E has exhibited notable antibacterial effects, particularly against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus. mdpi.comresearchgate.net

Anti-biofilm and Anti-quorum Sensing Activities: The compound has also shown significant activity against bacterial biofilms and quorum sensing, especially concerning Gram-negative bacteria like Haemophilus influenzae and Legionella pneumophila. mdpi.comresearchgate.net

These preclinical findings highlight Jolkinolide E's potential as a subject for further investigation into its mechanisms and possible applications.

Here is a summary of some reported preclinical activities of Jolkinolide E:

| Activity | Target/Cell Line | Key Finding | Source |

| Anti-inflammatory | Inflammatory pathways, NF-κB | Modulation of pathways, inhibition of NF-κB activation | mdpi.comresearchgate.netbiosynth.com |

| Anti-inflammatory | IMR-90 cells, HaCaT cells | Inhibition of NOS, TNF-α, and NF-κB release | diva-portal.org |

| Anticancer | HepG2, MCF-7, C6 cell lines | Weak selective activity | medchemexpress.com |

| Anticancer | Certain cancer cell lines | Induction of apoptosis | biosynth.com |

| Antibacterial | Streptococcus pneumoniae, Staphylococcus aureus | Notable activity against Gram-positive bacteria | mdpi.comresearchgate.net |

| Anti-biofilm & Anti-quorum Sensing | Haemophilus influenzae, Legionella pneumophila | Significant activity against Gram-negative bacteria biofilms and quorum sensing | mdpi.comresearchgate.net |

Overview of Key Research Areas in Jolkinolide E Studies

Academic research on Jolkinolide E primarily focuses on several key areas:

Isolation and Structural Elucidation: Identifying and characterizing Jolkinolide E from various plant sources remains a fundamental research area. chemfaces.commdpi.comdiva-portal.org

Preclinical Biological Activity Profiling: Investigating the spectrum of biological effects of Jolkinolide E in in vitro and in vivo preclinical models, including its anti-inflammatory, anticancer, antibacterial, and anti-biofilm properties. medchemexpress.commdpi.comresearchgate.netbiosynth.comdiva-portal.org

Mechanism of Action Studies: Delving into the molecular pathways and targets through which Jolkinolide E exerts its biological effects, such as its interaction with NF-κB signaling. mdpi.comresearchgate.netbiosynth.comdiva-portal.org

Pharmaceutical Research and Development: Exploring the potential of Jolkinolide E as a lead compound for the development of new therapeutic agents, particularly for inflammatory disorders and potentially certain cancers or bacterial infections. biosynth.com

Medicinal Chemistry: Studies involving the synthesis of Jolkinolide E analogs and derivatives to explore structure-activity relationships and potentially enhance its bioactivity or modify its properties. biosynth.comresearchgate.net

These research areas collectively contribute to a deeper understanding of Jolkinolide E's potential utility and its role as a significant natural product in scientific investigation.

Structure

3D Structure

Properties

IUPAC Name |

4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-12-14-10-13-6-7-17-19(2,3)8-5-9-20(17,4)15(13)11-16(14)22-18(12)21/h10,15-17H,5-9,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEVPUOHSXARBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C3CCC4C(CCCC4(C3CC2OC1=O)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Botanical Sources and Phytochemical Isolation Methodologies of Jolkinolide E

Identification of Jolkinolide E-Producing Plant Species (e.g., Euphorbia rapulum, Euphorbia fischeriana)

Jolkinolide E is a naturally occurring diterpenoid belonging to the ent-abietane class. It is primarily isolated from plants of the extensive Euphorbia genus, which comprises over 2,000 species. nih.gov These plants are a rich source of structurally diverse diterpenoids. mdpi.comnih.gov The roots of these species are frequently the primary plant part utilized for the isolation of these compounds. nih.govnih.gov

Key plant species identified as sources of Jolkinolide E and its structural analogs include:

Euphorbia fischeriana Steud. : The roots of this perennial herb are a well-documented source of various jolkinolide-type diterpenoids. nih.govresearchgate.netnih.govmdpi.com It is used in traditional Chinese medicine for various ailments. nih.govnih.govmdpi.com Phytochemical investigations have consistently led to the isolation of numerous diterpenoids from this species. nih.govtulane.edu

Euphorbia rapulum Kar. & Kir. : This species is also recognized as a botanical source for jolkinolide compounds. dntb.gov.ua

Euphorbia peplus L. : While not a primary source of Jolkinolide E itself, a related compound, 8α,14-dihydro-7-oxo-jolkinolide E, has been isolated from the whole plant, indicating the presence of the core jolkinolide skeleton within this species. nih.gov

The following table summarizes the primary botanical sources and the plant parts from which Jolkinolide E and related diterpenoids are isolated.

| Plant Species | Family | Plant Part Used for Isolation |

| Euphorbia fischeriana | Euphorbiaceae | Roots |

| Euphorbia rapulum | Euphorbiaceae | Not specified in sources |

| Euphorbia peplus | Euphorbiaceae | Whole Plant |

Advanced Extraction Techniques for Jolkinolide E from Plant Material

The initial step in isolating Jolkinolide E involves extracting the compound from the dried and powdered plant material. While conventional methods like maceration and Soxhlet extraction have been used, they often involve long extraction times and large volumes of organic solvents. rjptonline.orgdergipark.org.tr Modern, advanced techniques are increasingly favored for their efficiency, reduced environmental impact, and suitability for heat-sensitive compounds. rjptonline.orgnih.gov

Ultrasound-Assisted Extraction (UAE) : This technique utilizes high-frequency ultrasound waves (typically 20–100 kHz) to create acoustic cavitation in the solvent. nih.gov The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and enhancing the penetration of the solvent, thereby accelerating the release of phytochemicals. nih.govacademicjournals.org Key parameters that are optimized for UAE include sonication intensity, temperature, extraction time, solvent type and concentration, and the solid-to-liquid ratio. nih.govmdpi.commdpi.com UAE offers significant advantages, including reduced extraction time, lower solvent consumption, and increased extraction yield compared to traditional methods. academicjournals.org

Supercritical Fluid Extraction (SFE) : SFE employs a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. thepharmajournal.com Carbon dioxide (CO₂) is the most commonly used supercritical fluid due to its low critical temperature (31.1 °C), non-toxicity, and the fact that it can be easily removed from the extract by depressurization, leaving no solvent residue. thepharmajournal.comnih.govspringernature.com The solvating power of supercritical CO₂ can be precisely tuned by altering the pressure and temperature, allowing for selective extraction of target compounds. nih.govmdpi.com For moderately polar compounds like diterpenoids, the polarity of CO₂ can be increased by adding a small amount of a co-solvent, such as ethanol (B145695) or methanol. nih.gov

The table below compares conventional and advanced extraction techniques applicable to the isolation of diterpenoids like Jolkinolide E.

| Technique | Principle | Advantages | Limitations |

| Maceration | Soaking plant material in a solvent for an extended period. dergipark.org.tr | Simple, requires minimal equipment. | Time-consuming, large solvent volume, potentially lower yield. dergipark.org.tr |

| Soxhlet Extraction | Continuous extraction with a refluxing solvent. rjptonline.org | More efficient than maceration, uses less solvent. rjptonline.org | Prolonged exposure to heat can degrade thermolabile compounds. rjptonline.org |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. nih.gov | Fast, high efficiency, reduced solvent and energy consumption. academicjournals.org | High ultrasonic power can potentially degrade compounds. mdpi.com |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as a tunable solvent. thepharmajournal.com | Highly selective, solvent-free final product, low extraction temperatures. springernature.commdpi.com | High initial equipment cost, primarily effective for non-polar compounds without a co-solvent. nih.gov |

Chromatographic and Spectroscopic Approaches for Isolation and Purification of Jolkinolide E

Following extraction, the crude plant extract contains a complex mixture of compounds. A multi-step chromatographic process is required to isolate and purify Jolkinolide E. nih.gov

Chromatographic Techniques : The purification process typically begins with column chromatography using a stationary phase like silica (B1680970) gel. nih.govmagtechjournal.com The crude extract is loaded onto the column, and a series of solvents or a solvent gradient (e.g., petroleum ether/ethyl acetate) of increasing polarity is passed through it. nih.gov This separates the mixture into several fractions based on the differential adsorption of the components to the stationary phase.

Fractions containing the target compound are then subjected to further purification using other chromatographic methods:

Sephadex LH-20 Column Chromatography : This technique is often used for separating small organic molecules, particularly for removing pigments and polymeric substances. magtechjournal.com

Reversed-Phase Chromatography (ODS) : Using an octadecyl-silylated (ODS) silica gel stationary phase, this method separates compounds based on their hydrophobicity. magtechjournal.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : This is a high-resolution technique used in the final stages of purification to obtain the compound in a highly pure form. magtechjournal.com

Spectroscopic Approaches for Structure Elucidation : Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. semanticscholar.org

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides the precise molecular weight of the compound, which is used to determine its elemental formula. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful technique for structure elucidation. A suite of 1D and 2D NMR experiments is used to map the carbon-hydrogen framework of the molecule. cpu.edu.cnresearchgate.net

¹H NMR : Identifies the different types of protons in the molecule and their immediate electronic environment.

¹³C NMR : Identifies the different types of carbon atoms.

2D NMR (COSY, HSQC, HMBC, NOESY) : These experiments establish the connectivity between atoms. For instance, ¹H-¹H COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure. nih.govcpu.edu.cn

By combining the data from these spectroscopic techniques, the definitive structure and relative stereochemistry of Jolkinolide E can be established. nih.gov

Co-occurrence and Isolation of Jolkinolide E with Related Diterpenoids in Plant Extracts

Phytochemical investigations of Euphorbia species, particularly E. fischeriana, reveal that Jolkinolide E does not occur in isolation. It is part of a complex mixture of structurally related diterpenoids. nih.govmdpi.com The co-isolation of these compounds is common due to their similar biosynthetic pathways and physicochemical properties.

The extracts of E. fischeriana are known to contain a rich diversity of diterpenoid skeletons, including:

ent-Abietane Diterpenoids : This is the structural class to which Jolkinolide E belongs. Numerous other ent-abietanes, such as Jolkinolide B, 17-hydroxy-jolkinolide B, and various fischeriolides and euphonoids, are frequently isolated alongside it. nih.govmdpi.com

ent-Atisane Diterpenoids : These tetracyclic diterpenoids are also common constituents. nih.gov

Tigliane Diterpenoids : This class of diterpenoids is also found in E. fischeriana. researchgate.net

Ingenane and Jatrophane Diterpenoids : While characteristic of the Euphorbia genus, their co-occurrence specifically with Jolkinolide E in the same extraction is less documented but possible. nih.gov

The presence of these related compounds necessitates the robust, multi-step chromatographic purification strategies described previously to separate Jolkinolide E from its structural analogs. nih.govmdpi.com

The following table lists some of the diterpenoid classes and specific compounds that have been isolated from Euphorbia fischeriana, illustrating the chemical environment in which Jolkinolide E is found.

| Diterpenoid Class | Example Compounds | Source |

| ent-Abietane | Jolkinolide B, Euphonoid H, Euphonoid I, Fischeriolide A-D | nih.govmdpi.com |

| ent-Atisane | Euphorfiatnoid A-I | nih.gov |

| Tigliane | Various unnamed tigliane-type diterpenoids | researchgate.net |

| ent-Kaurane | Not specified | mdpi.com |

| ent-Isopimarane | Not specified | mdpi.com |

Biosynthetic Pathways and Molecular Regulation of Jolkinolide E

Precursor Pathways to Diterpene Scaffold Formation (e.g., Mevalonate (B85504) and Methylerythritol Phosphate (B84403) Pathways)

In plants, IPP and DMAPP are synthesized via two spatially separated pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. The MVA pathway operates primarily in the cytosol and is the main source of precursors for sesquiterpenes, triterpenes, and sterols. rsc.orgplos.orgnih.govkegg.jpnih.gov Conversely, the MEP pathway is localized in the plastids and is the predominant route for the biosynthesis of monoterpenes, diterpenes, and carotenoids. rsc.orgplos.orgnih.govkegg.jpnih.govacs.orge-algae.org

The MVA pathway begins with acetyl-CoA, which is converted through a series of enzymatic steps to mevalonate, and subsequently phosphorylated and decarboxylated to yield IPP. wikipedia.orgresearchgate.netmdpi.com Key enzymes in this pathway include HMGR (3-hydroxy-3-methylglutaryl-coenzyme A reductase), MK (mevalonate kinase), PMK (phosphomevalonate kinase), and MVD (mevalonate diphosphate (B83284) decarboxylase). nih.govmdpi.comresearchgate.net

The MEP pathway starts with pyruvate (B1213749) and D-glyceraldehyde-3-phosphate, which are converted through a different set of enzymatic reactions to produce IPP and DMAPP within the plastids. rsc.orgmdpi.commdpi.com Important enzymes in the early steps of the MEP pathway include DXS (1-deoxy-D-xylulose-5-phosphate synthase) and DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase). plos.orge-algae.orgmdpi.commdpi.comnih.gov

While the MEP pathway is the primary source of precursors for diterpenes, the MVA pathway can also contribute to the GGPP pool. rsc.orgontosight.aiacs.org The condensation of IPP and DMAPP, followed by successive additions of IPP units, leads to the formation of GGPP, the C20 precursor for diterpenes like Jolkinolide E. rsc.orgontosight.ai This process is catalyzed by prenyltransferases, specifically geranylgeranyl diphosphate synthase (GGPS). ontosight.ai

Enzymatic Steps and Cyclization Mechanisms in Jolkinolide E Biosynthesis

The conversion of the linear precursor GGPP into the characteristic multicyclic structure of diterpenes involves specific enzymatic steps, including cyclization and subsequent modifications.

Diterpene synthases (also known as diterpene cyclases) are key enzymes that catalyze the cyclization of GGPP to form the diverse array of diterpene skeletons found in nature. ontosight.ai These enzymes initiate the cyclization process, often involving ionization of the diphosphate group and subsequent carbocation rearrangements, leading to the formation of cyclic structures. Different diterpene synthases can produce distinct skeletal types from the same GGPP precursor, contributing to the structural diversity of diterpenes. ontosight.ai The specific diterpene synthase responsible for forming the basic carbon skeleton of Jolkinolide E from GGPP would be a crucial enzyme in its biosynthetic pathway.

Following the initial cyclization step catalyzed by diterpene synthases, the resulting diterpene scaffolds often undergo further enzymatic modifications to yield the final bioactive compounds. These modifications can include hydroxylation, oxidation, glycosylation, and other reactions that introduce functional groups and increase structural complexity. ontosight.ai Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes frequently involved in these tailoring reactions. ontosight.ai P450s catalyze oxidation reactions, often introducing hydroxyl groups or modifying existing functionalities on the diterpene skeleton. ontosight.ai These post-cyclization modifications are essential for generating the specific structure and biological activity of Jolkinolide E.

Genetic and Transcriptomic Analysis of Jolkinolide E Biosynthesis

Understanding the genetic basis and transcriptional regulation of the enzymes involved in Jolkinolide E biosynthesis is crucial for elucidating its production in Euphorbia species and for potential metabolic engineering efforts.

Studies utilizing genetic and transcriptomic approaches have aimed to identify the genes encoding the enzymes in the terpenoid biosynthetic pathways in Euphorbia species. Genes encoding key enzymes in both the MVA and MEP pathways, such as DXS and DXR in the MEP pathway and MK in the MVA pathway, have been investigated in various plant species, including those known to produce terpenoids. nih.gove-algae.orgmdpi.commdpi.comnih.gov Transcriptomic analyses of Euphorbia species have revealed the presence and differential expression of genes related to terpenoid biosynthesis. researchgate.netresearchgate.netfrontiersin.orgnih.govresearchgate.net For example, transcriptomic studies in Euphorbia jolkini have shown differential expression of genes involved in the terpenoid backbone biosynthesis pathway. researchgate.net Comparative transcriptomic analysis of Euphorbia fischeriana and Euphorbia ebracteolata, both sources of diterpenoids, indicated functional enrichment of orthologous genes in terpenoid biosynthesis pathways. frontiersin.orgnih.govresearchgate.net Identification of these genes provides insights into the enzymatic machinery available for Jolkinolide E biosynthesis.

Here is a summary of key compounds and enzymes involved in the early stages of diterpene biosynthesis:

| Compound/Enzyme | Role in Biosynthesis | PubChem CID |

| Isopentenyl pyrophosphate (IPP) | C5 building block | 1195 |

| Dimethylallyl pyrophosphate (DMAPP) | C5 building block (isomer of IPP) | 647 |

| Geranylgeranyl pyrophosphate (GGPP) | C20 precursor for diterpenes | 447277 |

| DXS | Enzyme in MEP pathway (gene name) | N/A |

| DXR | Enzyme in MEP pathway (gene name) | N/A |

| MK | Enzyme in MVA pathway (gene name) | N/A |

| Diterpene Synthase | Catalyzes cyclization of GGPP (enzyme class) | N/A |

| Cytochrome P450 Monooxygenase | Catalyzes post-cyclization modifications (enzyme class) | N/A |

Data Table: Key Precursors in Diterpene Biosynthesis

| Precursor | Chemical Formula | Role | PubChem CID |

| Isopentenyl pyrophosphate (IPP) | C₅H₁₂O₇P₂ | C5 building block from MVA or MEP | 1195 |

| Dimethylallyl pyrophosphate (DMAPP) | C₅H₁₂O₇P₂ | C5 building block from MVA or MEP | 647 |

| Geranylgeranyl pyrophosphate (GGPP) | C₂₀H₃₆O₇P₂ | Direct precursor for diterpenes | 447277 |

Data Table: Examples of Genes/Enzymes in Terpenoid Backbone Synthesis Pathways

| Gene/Enzyme Name | Pathway | Role |

| DXS | MEP | Catalyzes first committed step in MEP pathway |

| DXR | MEP | Catalyzes second step in MEP pathway |

| MK | MVA | Catalyzes phosphorylation of mevalonate in MVA |

| GGPS | Both | Catalyzes formation of GGPP from IPP and DMAPP |

Jolkinolide E is a tetracyclic diterpenoid found in plants belonging to the Euphorbia genus. Comparative studies of diterpenoid biosynthesis within different Euphorbia species provide insights into the genetic and environmental factors influencing the production of these compounds, including jolkinolide E.

Comparative Biosynthesis Studies within Euphorbia Species

Comparative transcriptomics and metabolomics analyses of closely related Euphorbia species have been employed to understand the differences in active ingredient accumulation, including jolkinolides. A study comparing Euphorbia fischeriana and Euphorbia ebracteolata, two species used in traditional Chinese medicine, revealed significant differences in their diterpenoid content. frontiersin.orgnih.govnih.gov E. fischeriana is found in higher latitude and lower temperature areas compared to E. ebracteolata, suggesting potential environmental adaptation mechanisms influencing metabolite production. frontiersin.orgnih.gov

Analysis showed that the content of jolkinolide A, jolkinolide B, and jolkinolide E was notably higher in E. fischeriana compared to E. ebracteolata. Specifically, the content of jolkinolide A, jolkinolide B, and jolkinolide E in E. fischeriana roots was 3.1, 36.7, and 2.7 times higher, respectively, than in E. ebracteolata roots. frontiersin.org Conversely, the bicyclic diterpenoid ingenol (B1671944) was detected at a higher concentration in E. ebracteolata roots and was only slightly present in E. fischeriana. frontiersin.org

These differences in diterpenoid profiles are linked to variations in the expression levels of genes involved in their biosynthesis. frontiersin.org Transcriptome analysis identified putative orthologs between the two species, with a significant proportion involved in terpenoid biosynthesis. frontiersin.orgnih.govnih.gov Genes such as DXR and MK, involved in diterpenoid biosynthesis, were found to potentially have adaptive mutations in E. fischeriana, which could lead to more efficient substrate catalysis and higher accumulation of jolkinolides. frontiersin.org The generally higher gene expression levels observed in E. fischeriana may also contribute to the increased accumulation of jolkinolide A, B, and E. frontiersin.org

The presence of specific diterpenoid types can be a distinguishing feature between Euphorbia species. frontiersin.org For instance, casbane-type diterpenoids, including Yuexiandajisu A and Yuexiandajisu B, were found to be unique to E. ebracteolata. frontiersin.org The expression level of casbene (B1241624) synthase (CBS) in the roots of E. ebracteolata was significantly higher than in E. fischeriana, and one ortholog (OG17313) was not detected in the latter, which is speculated to be a reason for the difference in ingenol content. frontiersin.org

Research in Euphorbia peplus has further elucidated specific enzymatic steps in the biosynthesis of lathyrane diterpenoids, a class that includes jolkinolide E. nih.govpnas.org Studies identified a short-chain dehydrogenase/reductase (SDR), EpSDR-5, highly expressed in E. peplus latex, which acts as a C3-ketoreductase converting jolkinol C to the lathyrane jolkinol E. nih.gov Virus-induced gene silencing (VIGS) of EpSDR-5 in E. peplus resulted in reduced levels of jatrophanes and increased ingenanes, suggesting jolkinol C is a branch point intermediate and EpSDR-5 is involved in the pathway leading to jatrophane production from jolkinol C. nih.gov While this study focused on E. peplus, it provides enzymatic insights potentially relevant to jolkinolide E biosynthesis in other Euphorbia species.

Comparative studies utilizing techniques like UPLC-MS/MS have been established to determine and compare the content of specific diterpenoids, including jolkinolides, in different Euphorbia species and tissues. frontiersin.orgnih.gov

Comparative Diterpenoid Content in Euphorbia fischeriana and Euphorbia ebracteolata Roots (mg/g)

| Compound | E. fischeriana | E. ebracteolata |

| Jolkinolide A | 0.31 | 0.10 |

| Jolkinolide B | 1.13 | 0.03 |

| Jolkinolide E | 0.16 | 0.06 |

| Ingenol | N.D. | 0.04 |

N.D.: Below detection limit. frontiersin.org

These comparative studies highlight that the variation in diterpenoid profiles, including jolkinolide E content, across Euphorbia species is a result of differential gene expression and potentially adaptive evolution of biosynthetic enzymes, influenced by environmental factors. frontiersin.orgnih.govnih.gov

Chemical Synthesis and Derivatization Strategies for Jolkinolide E

Total Synthesis Approaches to Jolkinolide E

Total synthesis of jolkinolide E involves constructing its intricate tetracyclic [6.6.6.5] abietane (B96969) framework from simpler starting materials. Several strategies have been explored to achieve this, each addressing the challenges associated with establishing the correct stereochemistry and ring system.

Asymmetric Total Synthesis Featuring Intramolecular Oxa-Pauson-Khand Reaction

An asymmetric total synthesis of jolkinolide E has been reported, utilizing an intramolecular oxa-Pauson-Khand reaction (o-PKR) as a key step to efficiently construct the challenging tetracyclic core nih.gov. This approach allows for the flexible synthesis of both enantiomers of jolkinolide E nih.gov. The o-PKR is a powerful cycloaddition reaction that forms cyclopentenone rings and has been applied in the total synthesis of various terpenes nih.gov. Leveraging a judiciously chosen chiral pool scaffold, this method showcases the complexity-generating features of o-PKR synthetic methodology nih.gov.

Synthesis from Readily Available Precursors (e.g., Steviol (B1681142), Manool)

Syntheses of jolkinolide E have also been achieved starting from more readily available natural products like steviol and manool (B191784). Steviol, a diterpene isolated from Stevia rebaudiana, has served as a starting material for the efficient synthesis of jolkinolide A and 19-hydroxyjolkinolide E researchgate.netlookchem.com. One reported synthesis from stevioside (B1681144), a glycoside of steviol, involved 13 steps with a total yield of 7.8% researchgate.net. Steviol itself has a kaurane (B74193) skeleton and is a precursor to various steviol glycosides found in Stevia rebaudiana wikipedia.orgwikipedia.orgnih.gov. Manool, another labdane (B1241275) diterpenoid, has also been utilized in the preparation of optically active tri- and tetracyclic diterpenes researchgate.net. While the specific details of jolkinolide E synthesis directly from manool were not extensively detailed in the search results, manool's structural similarity to the abietane skeleton suggests its potential as a precursor nih.gov. Early total syntheses of (±)-jolkinolides A, B, and E were accomplished starting from 10-(methoxycarbonyl)-β-ionone, involving approximately 20 reaction steps core.ac.uk.

Challenges and Innovations in Stereoselective Construction of the Tetracyclic Core

The stereoselective construction of the tetracyclic core of jolkinolide E presents significant challenges due to the multiple chiral centers and fused ring system. Achieving high stereoselectivity is crucial for synthesizing the biologically active enantiomer. Innovations in synthetic methodology, such as the application of the intramolecular oxa-Pauson-Khand reaction in an asymmetric fashion, address these challenges by efficiently building the core structure with control over stereochemistry nih.gov. The development of stereoselective methods for constructing complex cyclic systems is a key area in organic synthesis rsc.orgnih.gov. While challenges exist in achieving high stereoselectivity, particularly with certain types of alkene substitutions, ongoing research aims to develop more efficient and selective catalytic cross-metathesis methods and other strategies researchgate.net.

Semi-Synthetic Modifications of Jolkinolide E and Related Scaffolds

Semi-synthetic modifications of naturally occurring diterpenoids like jolkinolide E and related scaffolds are explored to generate analogs with potentially improved biological activities or pharmacological properties. This approach involves chemically modifying the isolated natural product to introduce new functional groups or alter existing ones. While specific details on the semi-synthetic modification of jolkinolide E were not extensively found, research on related diterpenoids, such as jolkinolide B, highlights the potential of this strategy nih.gov. Semi-synthetic derivatives of diterpenoids have shown promise as potential leads against infectious diseases rsc.org. The development of efficient synthetic or semi-synthetic routes is important for providing consistent material for biological testing and structure modification studies vulcanchem.com.

Design and Synthesis of Jolkinolide E Analogues and Derivatives

The design and synthesis of jolkinolide E analogues and derivatives are undertaken to explore the structure-activity relationships (SAR) and potentially develop compounds with enhanced efficacy or altered biological profiles. This involves systematically modifying the structure of jolkinolide E to understand how specific functional groups or structural features influence its activity.

Targeted Functional Group Modifications

Targeted functional group modifications on the jolkinolide E scaffold allow for the investigation of their impact on biological activity. For example, studies on jolkinolide derivatives have evaluated the effect of functional groups introduced into specific rings of the molecule researchgate.net. Structure-activity relationship studies on related diterpenoids have provided insights into the importance of specific functional groups for their biological effects nih.govnih.gov. These modifications can involve oxidation, reduction, or substitution reactions to alter the chemical properties and interactions of the molecule . Understanding the role of different functional groups is crucial in the rational design of new derivatives with desired properties nih.gov.

Scaffold Diversity and Structural Simplification Approaches

Chemical synthesis efforts targeting complex natural products like jolkinolide E often involve strategies to explore scaffold diversity and develop simplified structural analogs. These approaches are crucial for understanding the structure-activity relationships and potentially developing compounds with improved properties, such as enhanced biological activity, reduced toxicity, or improved synthetic accessibility.

The challenging tetracyclic [6.6.6.5] abietane-type diterpene framework of jolkinolide E presents significant synthetic hurdles researchgate.netnih.gov. Researchers have employed various methodologies to construct this core structure and introduce variations. One approach involves asymmetric synthesis, allowing for the preparation of specific enantiomers of jolkinolide E and related compounds researchgate.netnih.gov. A flexible asymmetric synthesis of both enantiomers of euphopilolide and jolkinolide E has been reported, featuring an intramolecular oxa-Pauson-Khand reaction to construct the tetracyclic framework researchgate.netnih.gov. This highlights how specific reaction methodologies can be leveraged to build the complex scaffold.

Another strategy for generating scaffold diversity and simplified structures involves utilizing readily available starting materials. For instance, efficient syntheses of jolkinolide A and 19-hydroxyjolkinolide E, along with related derivatives, have been accomplished starting from the low-cost sweetener stevioside researchgate.netscispace.com. This demonstrates a method for accessing analogs by building upon a more accessible core structure. The synthesis in this case involved multiple steps to arrive at the desired jolkinolide derivatives researchgate.net.

Structural simplification can also involve focusing on key moieties of the molecule. Research into the structure-activity relationships of jolkinolide derivatives has suggested that bulky groups at the C-19 position of ring A may be important for DNA damage activity researchgate.net. This type of finding can guide the design of simplified analogs that retain essential structural features for desired biological effects while removing or modifying less critical parts of the molecule.

The synthesis of jolkinolide A, B, and E has also been achieved utilizing a method involving mild esterification followed by an intramolecular Wittig-Horner reaction to construct the γ-ylidenbutenolide moiety, a key feature of these compounds capes.gov.br. This exemplifies a strategy where specific reactions are developed or adapted to efficiently form crucial parts of the scaffold.

While the provided search results discuss the synthesis of jolkinolide E and its analogs, and touch upon structure-activity relationships that can inform simplification, detailed data tables specifically illustrating scaffold diversity or quantitative comparisons of simplified structures are not explicitly present. However, the mention of synthesizing "related derivatives" and "analogues" implies the exploration of structural variations around the jolkinolide E scaffold researchgate.netresearchgate.netscispace.com.

The concept of scaffold diversity in chemical synthesis, particularly in the context of creating libraries of compounds for biological screening, is a recognized strategy to explore a broad range of chemical space cam.ac.uknih.govnih.gov. While not exclusively focused on jolkinolide E, this broader chemical biology principle underpins the rationale for synthesizing diverse jolkinolide analogs.

Derivatization strategies, while often aimed at modifying functional groups for purposes like analysis or improving properties, can also contribute to generating structural diversity. These strategies typically involve reactions at specific sites on the molecule to introduce new functionalities or alter existing ones nih.govmdpi.commdpi.comtaylorandfrancis.comsigmaaldrich.com. For complex molecules like jolkinolide E, derivatization could involve modifying hydroxyl groups, the lactone ring, or alkene functionalities to create a range of derivatives with potentially altered biological profiles.

Structure Activity Relationships Sar of Jolkinolide E and Its Derivatives

Elucidation of Pharmacophoric Elements for Biological Activity

Pharmacophoric elements are the essential features of a molecule that are recognized by a biological target and are responsible for its activity mdpi.com. While specific details on the pharmacophore of jolkinolide E itself are not extensively detailed in the provided search results, related studies on other jolkinolides and terpenoid lactones offer insights into potential pharmacophoric features relevant to their biological activities researchgate.netresearchgate.net. For instance, the presence of lactone moieties in terpenoids has been indicated to possess high bioactivity, and in some cases, the activity is specifically connected to this moiety researchgate.net. Studies on jolkinolide D suggest that its enantiomer did not exhibit the same biological activities, highlighting the importance of stereochemistry as a pharmacophoric element researchgate.net. Research on other compound classes also demonstrates that pharmacophore models often include features like hydrophobic centers, aromatic rings, and hydrogen bond acceptors mdpi.com.

Influence of Specific Substituents and Stereochemistry on Molecular Interactions

The biological activity of jolkinolide E derivatives is significantly influenced by specific substituents and their stereochemical orientation nih.govijaar.org. Modifications to the core structure of jolkinolides, such as the introduction of an acetoxy group or changes in the lactone ring, have been shown to alter anticancer activity . For example, a 2-acetoxy group in a jolkinolide derivative was noted to enhance solubility and potentially alter anticancer activity, while the absence of this group but presence of a γ-lactone ring correlated with broader anticancer effects . The position and nature of substituents on the tetracyclic skeleton are crucial determinants of how these molecules interact with biological targets, influencing binding affinity and downstream biological pathways saskoer.canih.gov. Stereochemistry, the three-dimensional arrangement of atoms, is also a critical factor in molecular interactions and biological activity nih.gov. The distinct oxygenation pattern of jolkinolide E is a key structural characteristic .

Conformational Analysis and its Correlation with Biological Effects

Conformational analysis, the study of the different spatial arrangements a molecule can adopt, is crucial in understanding how a molecule interacts with its biological target fiveable.mesolubilityofthings.com. The conformation of a drug molecule can significantly impact its binding affinity, selectivity, and biological activity fiveable.me. While direct studies on the conformational analysis of jolkinolide E and its correlation with specific biological effects are not explicitly detailed in the search results, the principle applies to flexible molecules like diterpenoids nih.gov. Understanding the preferred conformations of jolkinolide E and its derivatives can provide insights into how they fit into binding sites and the energetic cost associated with adopting the required conformation for interaction fiveable.menih.gov. Conformational changes upon binding can also play a role in induced fit mechanisms fiveable.me.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Jolkinolide E Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical relationships between the chemical structure of a series of compounds and their biological activity wikipedia.orgnite.go.jp. This approach allows for the prediction of the activity of new, untested compounds based on their structural properties ijaar.orgnite.go.jp. QSAR models have been established for jolkinolide derivatives to further explain their SAR researchgate.net.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the biological activity of compounds with their three-dimensional steric and electrostatic fields google.comiupac.org. CoMFA involves aligning a series of molecules and calculating the interaction energies with a probe atom at various points in space around the molecules google.com. Partial Least Squares (PLS) regression is then used to correlate these field values with biological activity google.comijpsonline.commdpi.com. CoMFA has been employed in SAR studies of jolkinolide derivatives to analyze the impact of functional groups on activity researchgate.net. This method helps visualize the spatial regions where steric or electrostatic interactions are favorable or unfavorable for biological activity mdpi.com.

3D-QSAR Model Development and Validation

The development of 3D-QSAR models for jolkinolide analogues typically involves several steps: data collection (structures and biological activities), molecular alignment, descriptor generation (e.g., steric and electrostatic fields in CoMFA), model building using statistical methods like PLS, and model validation ijaar.orgjdvu.ac.in. Validation is a critical step to ensure the reliability and predictive ability of the QSAR model ijaar.orgresearchgate.net. Internal validation, such as leave-one-out cross-validation, and external validation using a separate test set are commonly performed ijaar.orgresearchgate.net. A statistically significant model typically exhibits good correlation coefficients (e.g., q² for cross-validation and r² for external validation) ijaar.orgmdpi.com. 3D-QSAR models of jolkinolides have been established, and these models can provide insights into the structural features that are key to their activity, such as the potential importance of bulky groups at specific positions researchgate.net.

In Silico Predictions of SAR and Binding Affinity

In silico methods, utilizing computational tools and simulations, play a significant role in predicting SAR and binding affinity cancergrandchallenges.orgnih.gov. Techniques such as molecular docking and molecular dynamics simulations can provide insights into how jolkinolide E and its derivatives might interact with target proteins and estimate the strength of these interactions nih.govjcancer.orgresearchgate.net. These methods can complement experimental SAR studies by offering a molecular-level understanding of binding modes and identifying key residues involved in the interaction nih.govjcancer.org. Predicting binding affinity computationally can help prioritize compounds for synthesis and biological testing, accelerating the drug discovery process cancergrandchallenges.orgbiorxiv.orgarxiv.org.

Compound Table

Preclinical Pharmacological Mechanisms of Jolkinolide E: in Vitro and in Vivo Studies

Antineoplastic Mechanisms of Action

Jolkinolide E and related jolkinolides, such as jolkinolide B (JB) and 17-hydroxy-jolkinolide B (HJB), have demonstrated antineoplastic properties through various mechanisms researchgate.netnih.govjcancer.orgnih.govnih.govamegroups.orgmdpi.com. These mechanisms often involve the modulation of key cellular processes critical for cancer cell survival, proliferation, and metastasis.

Induction of Apoptosis (e.g., Mitochondrial Pathway, Caspase Activation)

A significant antineoplastic mechanism of jolkinolides is the induction of apoptosis, or programmed cell death, in cancer cells researchgate.netnih.govmdpi.comresearchgate.netspandidos-publications.comportlandpress.comoncotarget.comnih.govtci-thaijo.orgbrieflands.com. Studies have shown that jolkinolide B can induce apoptosis in various cancer cell lines, including gastric cancer MKN45 cells, human leukemia U937 cells, and breast cancer MDA-MB-231 cells researchgate.netnih.govresearchgate.netspandidos-publications.comportlandpress.com.

The mitochondrial pathway is frequently implicated in jolkinolide-induced apoptosis researchgate.netnih.govportlandpress.comtci-thaijo.orgbrieflands.com. This intrinsic pathway is regulated by the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2 portlandpress.comtci-thaijo.orgbrieflands.com. Jolkinolide B treatment has been shown to decrease Bcl-2 expression and increase Bax expression, leading to a reduced Bcl-2/Bax ratio portlandpress.comtci-thaijo.orgbrieflands.com. This imbalance promotes mitochondrial outer membrane permeabilization, facilitating the release of cytochrome c into the cytoplasm portlandpress.comtci-thaijo.org. Cytosolic cytochrome c then triggers the formation of the apoptosome, which activates caspase-9 portlandpress.comtci-thaijo.org.

Caspase activation is a critical downstream event in jolkinolide-induced apoptosis researchgate.netspandidos-publications.comnih.govbrieflands.com. Studies have reported the activation of caspase-3 and caspase-9 in jolkinolide B-treated cancer cells researchgate.netspandidos-publications.combrieflands.com. Caspase-3 is a key executioner caspase responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation spandidos-publications.combrieflands.com. Inhibition of caspases using a pan-caspase inhibitor has been shown to attenuate jolkinolide B-induced apoptosis, confirming the involvement of caspase-dependent pathways nih.gov.

Cell Cycle Arrest (e.g., S-phase arrest, ATR-CHK1-CDC25A-Cdk2 pathway)

Jolkinolides have been observed to induce cell cycle arrest in cancer cells, preventing their uncontrolled proliferation researchgate.netnih.govportlandpress.comencyclopedia.pubmdpi.com. Specifically, jolkinolide B has been shown to induce S-phase arrest in gastric cancer MKN45 cells researchgate.netnih.govportlandpress.com.

This cell cycle arrest can be mediated through the activation of DNA damage response pathways, such as the ATR-CHK1 pathway researchgate.netnih.govportlandpress.comgenesandcancer.com. Jolkinolide B treatment has been found to cause DNA damage, indicated by increased levels of γ-H2AX researchgate.netnih.gov. This DNA damage activates the ATR-CHK1 signaling pathway researchgate.netnih.govportlandpress.com. CHK1, a checkpoint kinase downstream of ATR, plays a role in regulating cell cycle progression by targeting CDC25A researchgate.netnih.govgenesandcancer.comembopress.org. CDC25A is a phosphatase that activates cyclin-dependent kinases (CDKs), including CDK2, which are essential for cell cycle transitions, particularly the G1/S and G2/M phases researchgate.netnih.govgenesandcancer.comembopress.org. Jolkinolide B has been shown to downregulate the expression of CDC25A, Cyclin A, and CDK2, contributing to S-phase arrest researchgate.netnih.gov.

Inhibition of Cell Proliferation and Viability in Cancer Cell Lines

A fundamental effect of jolkinolides in preclinical studies is the inhibition of proliferation and reduction of viability in various cancer cell lines researchgate.netnih.govjcancer.orgnih.govnih.govamegroups.orgportlandpress.comoncotarget.comencyclopedia.pubmdpi.com. Jolkinolide B has demonstrated the ability to suppress the proliferation of gastric cancer cells (MKN45 and AGS), breast cancer cells (MDA-MB-231, MCF-7, BT-474), lung cancer cells (A549, Lewis, H2228, HCC827), colorectal cancer cells (HT29, SW620), and leukemia cells (U937, K562) in vitro researchgate.netnih.govjcancer.orgnih.govnih.govamegroups.orgspandidos-publications.comoncotarget.comtci-thaijo.orgspandidos-publications.com.

The inhibitory effects are often dose- and time-dependent jcancer.orgspandidos-publications.comoncotarget.comspandidos-publications.com. For example, jolkinolide B treatment resulted in a dose-dependent decrease in the proliferation of MCF-7 breast cancer cells spandidos-publications.com. Colony formation assays have further corroborated the ability of jolkinolides to impede the clonal proliferation of cancer cells jcancer.orgnih.govamegroups.org.

Here is a table summarizing some reported IC50 values for Jolkinolide B in various cancer cell lines:

| Cell Line | IC50 (µM) | Treatment Duration | Source |

| AGS (Gastric Cancer) | 15.99 | Not specified (implied from dose-response) | jcancer.org |

| MKN45 (Gastric Cancer) | 33.30 | Not specified (implied from dose-response) | jcancer.org |

| HT29 (Colorectal Cancer) | 18.25-38 | 48 hours | oncotarget.com |

| SW620 (Colorectal Cancer) | 18.25-38 | 48 hours | oncotarget.com |

| MCF-7 (Breast Cancer) | Varies with time | 24-72 hours | spandidos-publications.com |

| Lewis (Lung Adenocarcinoma) | Concentration-dependent inhibition | 96 hours | amegroups.org |

| H2228 (Lung Adenocarcinoma) | Concentration-dependent inhibition | 96 hours | amegroups.org |

| HCC827 (Lung Adenocarcinoma) | Concentration-dependent inhibition | 96 hours | amegroups.org |

Note: Specific IC50 values for MCF-7 cells at different time points were not explicitly provided in the snippet, only that they varied with time.

Anti-Angiogenic Effects (e.g., VEGF inhibition)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Some jolkinolides have demonstrated anti-angiogenic potential nih.govmdpi.commdpi.comnih.gov. Jolkinolide A and Jolkinolide B have been investigated for their effects on human umbilical vein endothelial cells (HUVECs), which are key components in angiogenesis nih.gov.

Studies have shown that jolkinolide B can inhibit the proliferation and migration of HUVECs nih.gov. Furthermore, jolkinolide B has been reported to inhibit the expression of vascular endothelial growth factor (VEGF) in cancer cells nih.gov. VEGF is a critical pro-angiogenic factor that stimulates endothelial cell proliferation and migration nih.govmdpi.comthno.org. By inhibiting VEGF expression and directly affecting endothelial cells, jolkinolide B contributes to the suppression of angiogenesis nih.gov.

Anti-Metastatic and Anti-Invasive Properties (e.g., EMT modulation)

Metastasis, the spread of cancer cells to distant sites, is a major challenge in cancer treatment. Some jolkinolides have exhibited anti-metastatic and anti-invasive effects in preclinical models jcancer.orgencyclopedia.pubresearchgate.netmdpi.combmbreports.orgnih.gov. Jolkinolide B has been shown to inhibit the migration and invasion of gastric cancer cells (AGS and MKN45) and breast cancer cells (MDA-MB-231) jcancer.orgnih.gov.

The epithelial-mesenchymal transition (EMT) is a process by which epithelial cells acquire mesenchymal characteristics, enhancing their motility and invasiveness encyclopedia.pubmdpi.combmbreports.org. Modulation of EMT markers can be involved in the anti-metastatic effects of compounds encyclopedia.pubresearchgate.netmdpi.combmbreports.org. While the provided search results specifically mention jolkinolide B's effect on EMT in HCC cells by inactivating β-catenin signaling and reducing Musashi-2 expression, the general concept of EMT modulation is relevant to anti-metastatic properties researchgate.net. Jolkinolide B has also been shown to inhibit cell adhesion and invasion by suppressing β1-integrin expression and focal adhesion kinase (FAK) phosphorylation in breast cancer cells nih.gov.

Modulation of Specific Signaling Pathways (e.g., PI3K/Akt/mTOR, JAK2/STAT3, NF-κB, β-catenin)

Jolkinolides exert their antineoplastic effects, in part, by modulating various intracellular signaling pathways that are often dysregulated in cancer researchgate.netnih.govnih.govamegroups.orgmdpi.comresearchgate.netspandidos-publications.comoncotarget.comspandidos-publications.comresearchgate.netresearchgate.netfrontiersin.orghaematologica.orgnih.govresearchgate.net.

The PI3K/Akt/mTOR pathway is a critical signaling cascade involved in cell proliferation, survival, and growth nih.govresearchgate.netspandidos-publications.comoncotarget.comspandidos-publications.comresearchgate.netfrontiersin.orghaematologica.orgnih.gov. Jolkinolide B has been shown to inhibit this pathway in various cancer cell lines, including breast cancer, leukemia, and lung cancer cells nih.govmdpi.comresearchgate.netspandidos-publications.comspandidos-publications.comresearchgate.net. Inhibition of the PI3K/Akt/mTOR pathway can lead to cell cycle arrest and apoptosis spandidos-publications.comoncotarget.comspandidos-publications.com. Specifically, jolkinolide B has been reported to inhibit the expression of PI3K p85 subunit and the phosphorylation of Akt spandidos-publications.com. It also downregulates mTOR and p-PI3K, and upregulates PTEN, a negative regulator of the PI3K pathway spandidos-publications.com.

The JAK2/STAT3 pathway is another signaling route frequently activated in cancer, promoting cell proliferation and survival nih.govmdpi.comresearchgate.net. Jolkinolide B has been found to inhibit the JAK2/STAT3 pathway in human leukemic cells mdpi.com. This inhibition can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, contributing to apoptosis induction mdpi.com. 17-hydroxy-jolkinolide B has also been shown to suppress lung adenocarcinoma progression by inhibiting STAT3 expression nih.govamegroups.org.

The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival, and its aberrant activation is common in cancer researchgate.netfrontiersin.orghaematologica.orgnih.gov. Some jolkinolides have been reported to inhibit the NF-κB pathway researchgate.net.

The Wnt/β-catenin signaling pathway is involved in cell proliferation, differentiation, and migration, and its dysregulation contributes to cancer development and progression researchgate.netmdpi.comfrontiersin.orgnih.govresearchgate.net. Jolkinolide B has been shown to inactivate the β-catenin signaling pathway in HCC cells researchgate.net.

Here is a table summarizing the modulation of signaling pathways by jolkinolides:

| Signaling Pathway | Effect of Jolkinolides | Relevant Cancer Types | Source |

| PI3K/Akt/mTOR | Inhibition | Breast, Leukemia, Lung, Colorectal | nih.govmdpi.comresearchgate.netspandidos-publications.comoncotarget.comspandidos-publications.comresearchgate.net |

| JAK2/STAT3 | Inhibition | Leukemia, Lung | nih.govamegroups.orgmdpi.com |

| NF-κB | Inhibition | Not specified in detail | researchgate.net |

| β-catenin | Inactivation | HCC | researchgate.net |

Targeting of Specific Molecular Components (e.g., Musashi-2, thioredoxin/glutathione (B108866) systems, Caspase-8 in PANoptosis)

Research into the molecular targets of jolkinolide E and related compounds, such as jolkinolide B, provides insights into their potential mechanisms of action. While direct studies on jolkinolide E's interaction with Musashi-2, thioredoxin/glutathione systems, or Caspase-8 in the context of PANoptosis are limited in the provided search results, studies on jolkinolide B offer relevant findings due to their structural similarities.

Jolkinolide B has been shown to inhibit the progression of hepatocellular carcinoma by regulating the Musashi-2 protein. nih.govnih.govplos.org Studies demonstrated that jolkinolide B downregulated Musashi-2 protein expression in hepatocellular carcinoma cell lines, and overexpression of Musashi-2 reversed the anti-tumor effects of jolkinolide B. nih.govplos.org

Furthermore, jolkinolide B has been reported to target the thioredoxin and glutathione systems. nih.govamegroups.cn In bladder cancer cells, jolkinolide B induced reactive oxygen species (ROS)-mediated paraptosis and apoptosis by inhibiting thioredoxin reductase 1 (TrxR1) and depleting glutathione (GSH). nih.gov This suggests an interaction with these key antioxidant systems.

Investigations into jolkinolide B have also explored its role in activating the PANoptosis pathway, specifically by targeting Caspase-8. nih.govresearchgate.netjcancer.orgbiocompare.com In gastric cancer cells, jolkinolide B significantly inhibited cell growth, proliferation, migration, and invasion and induced PANoptosis through the activation of a caspase-8-dependent signaling pathway. nih.govresearchgate.netjcancer.org Molecular docking and dynamics simulations indicated that jolkinolide B binds effectively to caspase-8, suggesting a specific interaction that leads to its activation. nih.gov Inhibition of caspase-8 with Z-IETD-FMK prevented jolkinolide B-mediated PANoptosis. nih.govresearchgate.net This activation of caspase-8 by jolkinolide B led to increased expression of cleaved caspase-3/7 (apoptosis), GSDMD-N (pyroptosis), and p-RIPK1 and p-MLKL (necroptosis), indicating the induction of multiple cell death pathways. nih.gov

Anti-inflammatory Mechanisms

Jolkinolide E has demonstrated notable anti-inflammatory effects in preclinical studies. mdpi.comnih.govresearchgate.net

Inhibition of Inflammatory Mediators (e.g., Cytokines, Chemokines)

Studies have shown that jolkinolide E can inhibit the production of inflammatory mediators. Jolkinolide E exhibited notable anti-inflammatory effects in HBEC3-KT and MRC-5 cell lines. mdpi.comnih.govresearchgate.net

Downregulation of Key Inflammatory Pathways (e.g., NF-κB activation)

A key mechanism through which jolkinolide E exerts its anti-inflammatory effects is the inhibition of NF-κB activation. mdpi.comnih.govresearchgate.net The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway plays a crucial role in regulating the inflammatory response by controlling the expression of numerous proinflammatory genes. mdpi.com Persistent activation of NF-κB can lead to chronic inflammation. mdpi.com Jolkinolide E has been shown to significantly inhibit NF-κB activation. mdpi.comnih.govresearchgate.net

Studies on jolkinolide B, a related compound, further support the role of NF-κB pathway modulation in anti-inflammatory activity. Jolkinolide B attenuated allergic airway inflammation and airway remodeling in asthmatic mice by modulating the NF-κB pathway. all-imm.comresearchgate.net It also significantly inhibited LPS-induced degradation of IκBα and phosphorylation of NF-κB p65 in a mouse model of acute lung injury. nih.govmdpi.com

The anti-inflammatory effects of jolkinolide E, as demonstrated by its inhibition of NF-κB activation, are summarized in the table below.

| Compound | Cell Line | IC₅₀ (μM) | Citation |

| Jolkinolide E | HBEC3-KT | 17.98 | mdpi.comnih.govresearchgate.net |

| Jolkinolide E | MRC-5 | 23.96 | mdpi.comnih.govresearchgate.net |

| 15-Hydroxydehydroabietic acid | HBEC3-KT | 10.79 | mdpi.comnih.govresearchgate.net |

| 15-Hydroxydehydroabietic acid | MRC-5 | 17.37 | mdpi.comnih.govresearchgate.net |

Antimicrobial Activities

Jolkinolide E has also demonstrated antimicrobial activities in preclinical investigations. researchgate.net

Antibacterial Effects Against Gram-Positive Bacteria

Jolkinolide E has shown effectiveness against Gram-positive bacteria. mdpi.comnih.govresearchgate.net Specifically, it exhibited antibacterial activity against Streptococcus pneumoniae and Staphylococcus aureus. mdpi.comnih.govresearchgate.net

The minimum inhibitory concentration (MIC) values for jolkinolide E against these Gram-positive bacteria are presented in the table below.

| Compound | Bacterial Strain | MIC (μM) | Citation |

| Jolkinolide E | S. pneumoniae | 0.53–1.09 | mdpi.comnih.govresearchgate.net |

| Jolkinolide E | S. aureus | 2.06–4.06 | mdpi.comnih.govresearchgate.net |

| 15-Hydroxydehydroabietic acid | S. pneumoniae | 2.06–4.06 | mdpi.comnih.govresearchgate.net |

| 15-Hydroxydehydroabietic acid | S. aureus | 4.65–7.15 | mdpi.comnih.govresearchgate.net |

Anti-Biofilm and Anti-Quorum Sensing Activities Against Gram-Negative Bacteria

In addition to its effects on Gram-positive bacteria, jolkinolide E has demonstrated significant anti-biofilm and anti-quorum sensing activities, particularly against Gram-negative bacteria such as Haemophilus influenzae and Legionella pneumophila. mdpi.comnih.govresearchgate.netdntb.gov.uaresearchgate.net

Jolkinolide E interferes with quorum sensing, a bacterial communication system, potentially due to its structural homology with acyl-homoserine lactones (AHLs), which are common autoinducers in Gram-negative bacteria. mdpi.comnih.gov

The anti-biofilm concentration (BIC) and anti-quorum sensing (Anti-QS) values for jolkinolide E against Gram-negative bacteria are provided in the table below.

| Compound | Activity | Concentration (μM) | Citation |

| Jolkinolide E | Anti-Biofilm | 1.50–2.07 | mdpi.comnih.govresearchgate.net |

| Jolkinolide E | Anti-QS | 0.31–0.64 | mdpi.comnih.govresearchgate.net |

| 15-Hydroxydehydroabietic acid | Anti-Biofilm | 4.65–7.15 | mdpi.comnih.govresearchgate.net |

| 15-Hydroxydehydroabietic acid | Anti-QS | 1.21–2.39 | mdpi.comnih.govresearchgate.net |

Other Biological Activities (e.g., Antiviral, Antioxidant, Immunomodulatory)

Studies have investigated the potential of Jolkinolide E and related diterpenoids from the Euphorbia genus for a range of biological activities beyond direct cytotoxicity.

While direct evidence for the antiviral activity of Jolkinolide E is limited in the provided search results, other diterpenoids from the Euphorbia genus and other plant sources have demonstrated antiviral properties. For instance, the total alkaloid fraction from Fusaea longifolia, containing alkaloids, showed antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), including an acyclovir-resistant strain. scielo.br Some phosphonylmethoxyalkyl derivatives of purine (B94841) and pyrimidine (B1678525) have also shown efficacy against various viruses, including HSV-1 and HSV-2, in in vitro and in vivo models. nih.gov Jolkinol A, another diterpenoid from E. jolkinii, exhibited significant anti-RSV (respiratory syncytial virus) activity in vitro. nih.gov

Regarding antioxidant activity, while specific data for Jolkinolide E is not extensively detailed in the search results, other compounds from the Euphorbia genus, such as those found in Euphorbia heterophylla and Euphorbia milii, have demonstrated antioxidant properties. researchgate.netscialert.net These activities are often attributed to the presence of various phytochemicals, including flavonoids, terpenoids, and phenolic compounds. researchgate.netscialert.net One study noted that the volatile oil from Euphorbia fischeriana roots showed a scavenging effect on DPPH free radicals. nih.gov

Jolkinolide E, along with Jolkinolide A, has been shown to inhibit the release of inflammatory mediators such as nitric oxide synthase (NOS), TNF-α, and NF-κB in specific cell lines, suggesting potential immunomodulatory effects. diva-portal.org Diterpenes in general are recognized for their diverse immunomodulatory activities, influencing cytokine expression and modulating immune cell responses. mdpi.com Jolkinolide B, a related diterpenoid, has demonstrated potent inhibitory activities on the production of NO and can downregulate the expression of pro-inflammatory enzymes like iNOS and COX-2, while upregulating Nrf2 and HO-1 protein expression in macrophage cells induced by LPS, further supporting the immunomodulatory potential of this class of compounds. researchgate.net

Table 1: In Vitro Biological Activities of Jolkinolide E and Related Compounds

| Compound | Activity Investigated | Cell Line/Model | Key Findings | Source |

| Jolkinolide E | Selective Cytotoxicity | HepG2, MCF-7, C6 | Weak selective activity. | medchemexpress.com |

| Jolkinolide E | Immunomodulatory | IMR-90, HaCaT | Inhibited release of NOS, TNF-α, and NF-κB. | diva-portal.org |

| Jolkinolide A | Immunomodulatory | IMR-90, HaCaT | Inhibited release of NOS, TNF-α, and NF-κB. | diva-portal.org |

| Jolkinolide B | Immunomodulatory | Macrophage cells (LPS-induced) | Inhibited NO production, downregulated iNOS, COX-2, NF-κB; upregulated Nrf2, HO-1. | researchgate.net |

| Jolkinolide A | Antiviral | Against RSV | Moderate activity (IC50 = 25 μM). | nih.gov |

| Jolkinolide E | Antiviral | Against RSV | Less active than Jolkinol A (IC50 = 25 μM). | nih.gov |

| Jolkinolide A | Immunomodulatory | Evaluated cells | Reduced TNF-α production (IC50 3.21–6.74 μM) and NF-κB (IC50 13.14–22.80 μM). diva-portal.org | diva-portal.org |

| Jolkinolide E | Immunomodulatory | Evaluated cells | Reduced TNF-α production (IC50 3.21–6.74 μM) and NF-κB (IC50 13.14–22.80 μM). diva-portal.org | diva-portal.org |

In Vivo Preclinical Efficacy Studies in Animal Models (e.g., Xenograft Models)

Preclinical in vivo studies, particularly using xenograft models, have been conducted to evaluate the efficacy of related jolkinolides, primarily Jolkinolide B, in inhibiting tumor growth. While direct in vivo studies specifically on Jolkinolide E were not prominently found in the search results, the activity of related diterpenoids provides insights into the potential of this class of compounds.

Jolkinolide B has shown significant antitumor effects in various xenograft models. In studies involving gastric cancer, Jolkinolide B inhibited the growth of MKN45 xenograft tumors in nude mice. researchgate.netnih.govportlandpress.com Treatment with medium and high doses of Jolkinolide B (20 and 40 mg/kg per day) for two weeks significantly decreased tumor weight and volume compared to the control group. nih.gov Jolkinolide B was also found to suppress melanoma growth in C57BL/6 mice inoculated with B16F10 cells, showing tumor growth inhibition rates of 17.3%, 34.6%, and 54.4% at doses of 10, 20, and 40 mg/kg respectively. researchgate.net

Furthermore, a derivative, 17-hydroxy-jolkinolide B (HJB), demonstrated remarkable anti-tumor activity in vivo in both syngeneic and xenograft tumor models of lung adenocarcinoma (LUAD). researchgate.netamegroups.org HJB significantly inhibited tumor growth in HCC827 and H2228 subcutaneous xenograft models. amegroups.org This suggests that jolkinolide derivatives can exert significant antitumor effects in living systems.

While the provided results focus more on Jolkinolide B and its derivatives in in vivo cancer models, the structural similarity between Jolkinolide E and these compounds suggests that Jolkinolide E may also possess in vivo pharmacological activities that warrant further investigation.

Table 2: In Vivo Preclinical Efficacy of Related Jolkinolides in Animal Models

| Compound | Animal Model | Cancer Type | Key Findings | Source |

| Jolkinolide B | Nude mice (MKN45 xenograft) | Gastric Cancer | Inhibited tumor growth, decreased tumor weight and volume at higher doses. nih.gov | researchgate.netnih.govportlandpress.com |

| Jolkinolide B | C57BL/6 mice (B16F10 inoculation) | Melanoma | Suppressed melanoma growth with dose-dependent inhibition rates. | researchgate.net |

| 17-hydroxy-jolkinolide B | BALB/C nude mice (HCC827 and H2228 xenograft) | Lung Adenocarcinoma | Significantly inhibited tumor growth. | researchgate.netamegroups.org |

Advanced Analytical and Bioanalytical Methodologies in Jolkinolide E Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Quantitative Analysis

HPLC and UHPLC are fundamental chromatographic techniques widely applied for the separation and quantitative analysis of natural products, including diterpenoids like Jolkinolide E. These methods enable the separation of Jolkinolide E from complex plant extracts or biological matrices based on its physicochemical properties. researchgate.netlabcompare.com

Quantitative analysis of compounds like Jolkinolide A and Jolkinolide B, related diterpenoids, has been successfully achieved using HPLC with UV detection. ingentaconnect.com A specific HPLC method for determining Jolkinolide A and Jolkinolide B in Euphorbia fischeriana and E. ebracteolata utilized a C18 column with acetonitrile-water as the mobile phase and detection at 250 nm. ingentaconnect.com This demonstrates the applicability of HPLC for the quantitative determination of jolkinolides.

UHPLC offers enhanced speed, resolution, and sensitivity compared to conventional HPLC, making it suitable for the rapid profiling and quantification of multiple components in complex mixtures. researchgate.netresearchgate.netmdpi.com UHPLC coupled with triple quadrupole mass spectrometry (UHPLC-QqQ-MS) in multiple reaction monitoring (MRM) mode is a sensitive and accurate method for quantitative analysis of various compounds in biological samples and traditional Chinese medicines. mdpi.com While specific data for Jolkinolide E quantification by UHPLC-QqQ-MS in biological matrices were not explicitly detailed in the search results, the method's general applicability to diterpenoids and complex samples suggests its potential for Jolkinolide E analysis. researchgate.netmdpi.com

UHPLC-MS/MS methods have been established for the simultaneous determination of diterpenoids in Euphorbia species, including Jolkinolide E, allowing for the analysis of their content in different plant tissues. frontiersin.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling and Structural Elucidation

Mass spectrometry is a powerful tool for the identification and structural elucidation of natural products and their metabolites. thermofisher.comnih.gov MS provides information about the molecular weight of a compound, while tandem mass spectrometry (MS/MS) provides fragmentation data that can be used to deduce structural features. thermofisher.comscripps.edu

High-resolution mass spectrometry (HRMS), such as HR-EI-MS and HR-ESI-MS, is frequently used in the characterization of diterpenoids, including jolkinolides, providing accurate mass measurements that aid in determining the elemental composition. researchgate.netmdpi.com For instance, Jolkinolide E has been characterized using HRESIMS, yielding an m/z value of 301.2160 [M + H]+, consistent with its calculated formula. mdpi.com

MS/MS is particularly valuable for metabolite profiling and structural elucidation. thermofisher.com By analyzing the fragmentation patterns of a compound, researchers can gain insights into its structure and identify potential metabolites. scripps.edu This is crucial in understanding the biotransformation of Jolkinolide E in biological systems. Techniques like UPLC-Q-TOF-MS are considered powerful analytical tools for the characterization of chemical components in complex samples due to their high resolution and capacity for simultaneous qualitative analysis. researchgate.net

Data from MS/MS spectra can also be used to track isotopic labels, which is useful for investigating metabolic pathways and de novo synthesis of metabolites. scripps.edu While this is a general application of MS/MS in metabolomics, it highlights the potential for such studies on Jolkinolide E if isotopically labeled versions were used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Studies of Derivatives

NMR spectroscopy is indispensable for the definitive structural elucidation of natural products and their derivatives. researchgate.netaocs.org Both 1D (¹H and ¹³C NMR) and 2D NMR techniques provide detailed information about the connectivity and spatial arrangement of atoms within a molecule. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Studies on jolkinolide diterpenoids from Euphorbia fischeriana have extensively utilized 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY, to assign chemical shifts and determine relative configurations. researchgate.net These techniques are crucial for confirming the structures of isolated compounds and characterizing new derivatives. researchgate.netresearchgate.net For example, the structures of new ent-abietane diterpenoids, structurally related to jolkinolides, have been elucidated based on 1D and 2D NMR spectra and HRESIMS data. mdpi.com

NMR spectroscopy is particularly powerful for studying the structures of derivatives, where subtle changes in the molecule can be identified through shifts in NMR signals. nih.gov The combination of different 2D NMR techniques allows for comprehensive assignment of complex spectra, which is essential for confirming the structure of Jolkinolide E and any modified forms or metabolites. researchgate.net

Bioanalytical Methods for Jolkinolide E Detection and Quantification in Preclinical Biological Matrices

Bioanalytical methods are essential for quantifying drugs and metabolites in biological matrices such as plasma, serum, urine, and tissues. mdpi.comnih.govijcpcr.com These methods are critical for preclinical studies to understand the pharmacokinetics and biodistribution of a compound. mdpi.comnih.gov

While specific bioanalytical methods focused solely on Jolkinolide E in preclinical biological matrices were not extensively detailed in the search results, the principles and techniques used for similar compounds and in general bioanalysis are applicable. LC-MS/MS is a commonly used technique for the quantitative analysis of drugs and metabolites in biological samples due to its low detection limits and ability to handle complex matrices. ijcpcr.com Ligand-binding assays (LBAs), such as ELISA, are also widely used for the quantification of large molecules in biological samples, offering high sensitivity. mdpi.com

For small molecules like Jolkinolide E, LC-MS/MS is typically the preferred method for quantification in biological matrices after appropriate sample preparation, which may involve techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. ijcpcr.comresearchgate.net The challenges in bioanalysis often include the need for high sensitivity, selectivity to differentiate the analyte from matrix components and metabolites, and the ability to handle varying concentrations. ijcpcr.comresearchgate.net

Preclinical studies often involve tissue bioanalysis, which presents unique challenges due to the complexity of tissue matrices. nih.gov Methods for tissue bioanalysis typically require tissue disruption followed by extraction procedures before analysis by techniques like LC-MS/MS. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Chemical Profiling

Hyphenated techniques combine separation techniques with detection techniques to provide more comprehensive information about a sample. ijpsjournal.comresearchgate.netresearchgate.net These techniques are invaluable for the analysis of complex mixtures, such as plant extracts or biological samples containing Jolkinolide E.

LC-MS and LC-MS/MS are prominent hyphenated techniques that couple the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry. ijpsjournal.commdpi.com LC-MS/MS is widely used for both qualitative and quantitative analysis of compounds in various matrices, including biological samples. ijcpcr.commdpi.com It offers advantages such as low detection limits and the ability to provide structural information through fragmentation. ijcpcr.com UPLC-MS/MS methods have been developed for profiling and identifying major constituents, including diterpenoids, in Euphorbia species. researchgate.netfrontiersin.org